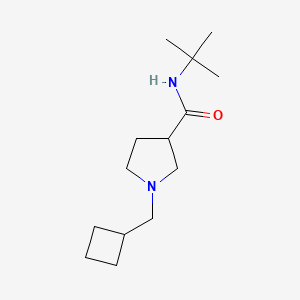

![molecular formula C15H20N4OS B6470505 N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide CAS No. 2640843-41-8](/img/structure/B6470505.png)

N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide” is a compound that has been studied for its potential inhibitory effects on Mycobacterium tuberculosis bd oxidase . It is one of the few synthetically accessible compounds that can inhibit Cyt-bd in mycobacteria .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Mecanismo De Acción

Target of Action

The primary target of N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a decrease in ATP production, as evidenced by the ATP IC50 values obtained in the presence of the compound .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. This is because Cyt-bd plays a crucial role in the oxidative phosphorylation pathway, which is the primary source of ATP in these organisms .

Result of Action

The result of the compound’s action is a significant decrease in the ATP levels in Mycobacterium tuberculosis .

Action Environment

The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, the compound was found to be less potent against the M. tuberculosis H37Rv strain compared to the N0145 strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the H37Rv strain .

Análisis Bioquímico

Biochemical Properties

N-tert-butyl-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been developed as a functional antagonist for the receptor of thyroid stimulating hormone (TSH), reducing the TSH-stimulated adenylate cyclase activity in rat thyroid membranes .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on thyroid function. It reduces the increase in the levels of total and free thyroxin in blood and the increase in the expression of thyroglobulin and D2 deiodinase genes in the thyroid gland .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the TSH receptor, thereby inhibiting the TSH-stimulated adenylate cyclase activity .

Temporal Effects in Laboratory Settings

Its ability to reduce TSH-stimulated adenylate cyclase activity suggests potential long-term effects on thyroid function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the increase in thyroxin levels and thyroid gene expression at a dosage of 40 mg/kg .

Metabolic Pathways

Its interaction with the TSH receptor suggests a role in the regulation of thyroid hormone synthesis .

Transport and Distribution

Its ability to interact with the TSH receptor suggests potential interactions with other transporters or binding proteins .

Subcellular Localization

Given its interaction with the TSH receptor, it is likely to be found in regions of the cell where this receptor is present .

Propiedades

IUPAC Name |

N-tert-butyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-15(2,3)18-13(20)10-4-6-19(8-10)12-11-5-7-21-14(11)17-9-16-12/h5,7,9-10H,4,6,8H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIZHKRPFKTXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470425.png)

![N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B6470431.png)

![3-methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470433.png)

![N-tert-butyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470440.png)

![4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470447.png)

![N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide](/img/structure/B6470454.png)

![N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470467.png)

![4-{2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470474.png)

![methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate](/img/structure/B6470486.png)

![N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B6470489.png)

![N-tert-butyl-1-[(4-cyanophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470509.png)

![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6470524.png)

![4-methoxy-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6470528.png)